Cas no 3469-20-3 (2,3-Diphenyl-1H-indole)

2,3-Diphenyl-1H-indole is a heterocyclic aromatic compound featuring an indole core substituted with phenyl groups at the 2- and 3-positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its rigid, planar framework is conducive to applications in materials science, particularly in the development of optoelectronic materials and fluorescent dyes. The compound's stability and functionalizability allow for further derivatization, enabling tailored modifications for specific research or industrial needs. High purity grades are available to ensure reproducibility in synthetic and analytical applications. Its well-defined chemical behavior makes it a reliable choice for advanced chemical studies.
2,3-Diphenyl-1H-indole structure
2,3-Diphenyl-1H-indole structure
Product name:2,3-Diphenyl-1H-indole
CAS No:3469-20-3
MF:C20H15N
MW:269.339804887772
MDL:MFCD00022698
CID:309014
PubChem ID:77020

2,3-Diphenyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 2,3-Diphenyl-1H-indole
    • 2,3-Diphenylindole
    • 1H-Indole,2,3-diphenyl
    • 1H-Indole,3-diphenyl
    • 2,3-Diphenylindol
    • AC1Q1HUE
    • F1021-0578
    • Indole,3-diphenyl
    • NSC 17363
    • 1H-Indole, 2,3-diphenyl-
    • GYGKJNGSQQORRG-UHFFFAOYSA-N
    • Indole, 2,3-diphenyl-
    • NSC17363
    • Indole,3-diphenyl-
    • Cyto5A2
    • 1H-Indole,3-diphenyl-
    • Oprea1_738570
    • 2,3-Diphenyl-1H-indole #
    • BDBM50175411
    • RW3400
    • STK080838
    • VI30149
    • AX8001144
    • MFCD00022698
    • PD180139
    • FT-0609736
    • 3469-20-3
    • SR-01000395388-2
    • DTXSID50188241
    • SY242482
    • CCG-46312
    • EN300-6494197
    • EINECS 222-432-0
    • SR-01000395388
    • SR-01000395388-1
    • CHEMBL200719
    • SCHEMBL3864662
    • EU-0067569
    • 7J-655S
    • NSC-17363
    • Z56754675
    • AKOS001022174
    • NS00029715
    • CS-0156476
    • A20510
    • D5741
    • DB-005841
    • MDL: MFCD00022698
    • Inchi: 1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H
    • InChI Key: GYGKJNGSQQORRG-UHFFFAOYSA-N
    • SMILES: N1([H])C2=C([H])C([H])=C([H])C([H])=C2C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C1C1C([H])=C([H])C([H])=C([H])C=1[H]

Computed Properties

  • Exact Mass: 269.12000
  • Monoisotopic Mass: 269.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 15.8

Experimental Properties

  • Color/Form: Solid
  • Density: 1.158
  • Melting Point: 124-126 ºC
  • Boiling Point: 451.1°C at 760 mmHg
  • Flash Point: 198.8°C
  • Refractive Index: 1.678
  • PSA: 15.79000
  • LogP: 5.50190

2,3-Diphenyl-1H-indole Security Information

2,3-Diphenyl-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
100637-1g
2,3-Diphenyl-1H-indole
3469-20-3 95+%
1g
3072.0CNY 2021-07-06
Chemenu
CM148579-5g
2,3-Diphenyl-1H-indole
3469-20-3 95%+
5g
$116 2023-02-02
TRC
D492813-100mg
2,3-Diphenylindole
3469-20-3
100mg
$ 65.00 2022-06-05
Life Chemicals
F1021-0578-20μmol
2,3-diphenyl-1H-indole
3469-20-3 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1021-0578-30mg
2,3-diphenyl-1H-indole
3469-20-3 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F1021-0578-50mg
2,3-diphenyl-1H-indole
3469-20-3 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F1021-0578-5μmol
2,3-diphenyl-1H-indole
3469-20-3 90%+
5μmol
$63.0 2023-07-28
Key Organics Ltd
7J-655S-25G
2,3-diphenyl-1H-indole
3469-20-3 >95%
25g
£94.00 2025-02-09
abcr
AB284831-25 g
2,3-Diphenyl-1H-indole, 97%; .
3469-20-3 97%
25g
€646.60 2023-04-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D5741-1G
2,3-Diphenyl-1H-indole
3469-20-3 >98.0%(HPLC)(N)
1g
¥115.00 2024-04-16

2,3-Diphenyl-1H-indole Production Method

2,3-Diphenyl-1H-indole Related Literature

Additional information on 2,3-Diphenyl-1H-indole

Comprehensive Overview of 2,3-Diphenyl-1H-indole (CAS No. 3469-20-3): Properties, Applications, and Research Insights

2,3-Diphenyl-1H-indole (CAS No. 3469-20-3) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural framework. The compound belongs to the indole derivatives family, which is widely studied for its diverse biological activities and optoelectronic properties. With a molecular formula of C20H15N, this compound features two phenyl groups attached to the indole core, enhancing its stability and functional versatility.

Recent studies highlight the growing interest in 2,3-Diphenyl-1H-indole as a potential building block for fluorescent probes and organic semiconductors. Researchers are exploring its applications in OLEDs (Organic Light-Emitting Diodes) and sensor technologies, driven by its tunable photophysical properties. The compound's ability to undergo π-conjugation makes it a candidate for advanced materials in renewable energy and display technologies.

In the pharmaceutical sector, 2,3-Diphenyl-1H-indole derivatives are investigated for their anti-inflammatory and antioxidant properties. A 2023 study published in the Journal of Medicinal Chemistry identified its scaffold as a promising template for designing kinase inhibitors, which are critical in cancer therapy. This aligns with the rising demand for targeted drug discovery and personalized medicine, topics frequently searched in academic and industry forums.

Synthetic routes to 2,3-Diphenyl-1H-indole often involve Palladium-catalyzed cross-coupling or cyclization reactions, as documented in patents and peer-reviewed journals. Optimizing these methods for green chemistry compliance is a trending focus, reflecting broader environmental concerns. Users searching for eco-friendly synthesis or sustainable organic chemistry will find this compound's production pathways highly relevant.

From an analytical perspective, 2,3-Diphenyl-1H-indole is characterized using techniques like NMR spectroscopy, HPLC, and mass spectrometry. Its crystalline structure, resolved via X-ray diffraction, reveals intermolecular interactions that inform crystal engineering strategies—a hot topic in materials science communities.

Market-wise, the compound is available through specialty chemical suppliers, with purity grades ranging from 95% to 99%. Quality control protocols emphasize batch-to-batch consistency, a key concern for industrial buyers. Searches for high-purity indole derivatives or CAS 3469-20-3 suppliers often lead to discussions about scalability and cost-efficiency.

In summary, 2,3-Diphenyl-1H-indole (CAS No. 3469-20-3) bridges multiple disciplines, from drug development to advanced materials. Its adaptability to structure-activity relationship (SAR) studies and molecular design ensures its continued relevance in innovation-driven fields. As research progresses, this compound is poised to address pressing challenges in healthcare and technology, making it a staple in modern chemical exploration.

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Amadis Chemical Company Limited
(CAS:3469-20-3)2,3-Diphenyl-1H-indole
A20510
Purity:99%/99%
Quantity:25g/100g
Price ($):202.0/669.0